molecular formula C11H16ClNO2 B1620795 (S)-3-Amino-5-phenylpentanoic acid hydrochloride CAS No. 331846-97-0

(S)-3-Amino-5-phenylpentanoic acid hydrochloride

Cat. No.: B1620795
CAS No.: 331846-97-0
M. Wt: 229.7 g/mol
InChI Key: GSSXWQCQDYAEFF-PPHPATTJSA-N
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Description

(S)-3-Amino-5-phenylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an amino group, a phenyl group, and a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-5-phenylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a phenyl-substituted compound.

    Protection and Deprotection: Protecting groups are often used to shield reactive sites during intermediate steps. Common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reactions: The amino acid is coupled with a phenyl group using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-5-phenylpentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.

    Substitution: The amino group can participate in substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as acyl chlorides or anhydrides are used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxo Derivatives: Formed through oxidation.

    Cyclohexyl Derivatives: Formed through reduction.

    Amides and Esters: Formed through substitution reactions.

Scientific Research Applications

(S)-3-Amino-5-phenylpentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-5-phenylpentanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in the body, modulating their activity.

    Pathways Involved: It influences biochemical pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-5-phenylpentanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    Phenylalanine: An amino acid with a similar phenyl group but different overall structure.

    Gabapentin: A pharmaceutical compound with a similar backbone but different functional groups.

Uniqueness

(S)-3-Amino-5-phenylpentanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group, which confer distinct biochemical properties.

Properties

IUPAC Name

(3S)-3-amino-5-phenylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXWQCQDYAEFF-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375842
Record name (S)-3-Amino-5-phenylpentanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331846-97-0
Record name (S)-3-Amino-5-phenylpentanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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